molecular formula C19H13NOS B3036182 2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile CAS No. 339012-98-5

2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile

Cat. No.: B3036182
CAS No.: 339012-98-5
M. Wt: 303.4 g/mol
InChI Key: FYCNBJHENALBRJ-UHFFFAOYSA-N
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Description

2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile is an organic compound that features a benzoylphenyl group and a thienyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-benzoylbenzaldehyde and 2-thiophenecarboxaldehyde.

    Knoevenagel Condensation: The two aldehydes undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine or pyridine to form the corresponding α,β-unsaturated nitrile.

    Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.

    Purification: Employing techniques such as recrystallization or chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Oxidation: Formation of benzoylthiophene carboxylic acids.

    Reduction: Formation of benzoylphenylthienylamines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: Used in the synthesis of organic semiconductors and conductive polymers.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzoylphenyl)-2-(2-furyl)acetonitrile: Similar structure but with a furyl group instead of a thienyl group.

    2-(4-Benzoylphenyl)-2-(2-pyridyl)acetonitrile: Contains a pyridyl group instead of a thienyl group.

Uniqueness

2-(4-Benzoylphenyl)-2-(2-thienyl)acetonitrile is unique due to the presence of both benzoylphenyl and thienyl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-benzoylphenyl)-2-thiophen-2-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NOS/c20-13-17(18-7-4-12-22-18)14-8-10-16(11-9-14)19(21)15-5-2-1-3-6-15/h1-12,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCNBJHENALBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262546
Record name α-(4-Benzoylphenyl)-2-thiopheneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339012-98-5
Record name α-(4-Benzoylphenyl)-2-thiopheneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339012-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(4-Benzoylphenyl)-2-thiopheneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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